molecular formula C13H11Cl2NO2 B11840773 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester CAS No. 948293-72-9

5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester

Cat. No.: B11840773
CAS No.: 948293-72-9
M. Wt: 284.13 g/mol
InChI Key: AYUXKFCXXXXIAD-UHFFFAOYSA-N
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Description

5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester: is a chemical compound with the molecular formula C13H10Cl2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 5,7-dichloro-2-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting various diseases .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on modifying the quinoline core to enhance biological activity and reduce toxicity .

Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as dyes and pigments. Its chemical stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

    5,7-Dichloroquinoline: Similar structure but lacks the carboxylic acid ethyl ester group.

    2-Methylquinoline: Lacks the chlorine substituents and the carboxylic acid ethyl ester group.

    Quinoline-3-carboxylic acid ethyl ester: Lacks the chlorine substituents

Uniqueness: 5,7-Dichloro-2-methylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both chlorine atoms and the carboxylic acid ethyl ester group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-6-10-11(15)4-8(14)5-12(10)16-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUXKFCXXXXIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589086
Record name Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-72-9
Record name Ethyl 5,7-dichloro-2-methylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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